molecular formula C11H10F3N3 B2858402 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine CAS No. 1365988-18-6

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B2858402
CAS No.: 1365988-18-6
M. Wt: 241.217
InChI Key: GRUVVUBNDUYJAU-UHFFFAOYSA-N
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Description

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trifluoroethyl group

Mechanism of Action

Target of Action

The primary targets of 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine are currently unknown. This compound is a nitrogen-containing heterocyclic compound , which are known to interact with a variety of biological targets.

Mode of Action

As a nitrogen-containing heterocyclic compound, it may interact with its targets through hydrogen bonding, given its strong dipole moment

Biochemical Pathways

Nitrogen-containing heterocyclic compounds like this one are often involved in a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoroethyl ketones in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
  • 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonamide

Uniqueness

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)7-17-10(15)6-9(16-17)8-4-2-1-3-5-8/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVUBNDUYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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